molecular formula C27H30N6 B2484388 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine CAS No. 1019106-84-3

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B2484388
CAS No.: 1019106-84-3
M. Wt: 438.579
InChI Key: QONLJYDHMFXIQB-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine is a useful research compound. Its molecular formula is C27H30N6 and its molecular weight is 438.579. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Efficacy

A study by Mekky and Sanad (2020) explored the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds, including derivatives similar in structure to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[4-(diphenylmethyl)piperazin-1-yl]-6-methylpyrimidine, showed potent in-vitro antibacterial and cytotoxic activities against different bacterial strains and cell lines. Specifically, one derivative exhibited superior antibacterial efficacies with minimal inhibitory concentration (MIC) values indicating strong activity against E. coli, S. aureus, and S. mutans strains. It also displayed more effective biofilm inhibition activities than the reference antibiotic Ciprofloxacin, alongside excellent inhibitory activities against the MurB enzyme, a target for antibacterial drug development (Mekky & Sanad, 2020).

Molecular Structure Investigations

Another research effort by Shawish et al. (2021) involved synthesizing s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, which are structurally related to the compound . This study focused on molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations. It analyzed intermolecular interactions and electronic properties, highlighting the significance of such derivatives in understanding molecular interactions and designing potential pharmaceutical agents (Shawish et al., 2021).

Anticancer and Anti-Lipoxygenase Activities

Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, compounds that share a related core structure with this compound. These compounds were screened for their cytotoxic and 5-lipoxygenase inhibition activities, revealing a structure-activity relationship indicative of their potential as anticancer and anti-inflammatory agents. Certain derivatives demonstrated significant cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, as well as promising 5-lipoxygenase inhibitory effects, which could inform the development of new therapeutic agents in cancer and inflammation treatment (Rahmouni et al., 2016).

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6/c1-20-19-25(29-27(28-20)33-22(3)18-21(2)30-33)31-14-16-32(17-15-31)26(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-13,18-19,26H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONLJYDHMFXIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.